Eda-DA (tfa)
Description
Contextualization of Unnatural Amino Acid and Dipeptide Analogues in Chemical Probe Development
Unnatural amino acids (UAAs) are amino acid building blocks that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins, either through genetic code expansion or chemical synthesis, allows for the introduction of novel chemical functionalities, such as fluorophores, cross-linking agents, or reactive handles rsc.orgresearchgate.net. Dipeptide analogues, which are composed of two amino acid units, can also be designed with specific modifications to serve as probes. These analogues offer enhanced stability, altered pharmacokinetic properties, or the ability to interact with specific biological pathways smolecule.combio-techne.com. The structural diversity and functional versatility of UAAs and dipeptide analogues make them invaluable for creating molecular probes used in drug discovery, studying protein-protein interactions, investigating protein conformations, and elucidating biological mechanisms rsc.orgresearchgate.netacs.org.
Overview of Eda-DA (tfa) as a Biorthogonal Chemical Probe
Eda-DA (tfa), chemically known as ethynyl-D-alanyl-D-alanine trifluoroacetate (B77799), is a specialized dipeptide analogue designed as a biorthogonal chemical probe smolecule.combio-techne.commedkoo.com. The term "biorthogonal" refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. Eda-DA (tfa) possesses a terminal alkyne group, which is a key feature enabling its participation in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAc) smolecule.combio-techne.commedchemexpress.com. In this reaction, the alkyne moiety of Eda-DA (tfa) reacts selectively with molecules containing an azide (B81097) group to form a stable 1,2,3-triazole linkage smolecule.com. This specific reactivity allows for the precise labeling of biomolecules or structures that have incorporated Eda-DA (tfa) by conjugating them with azide-modified tags, such as fluorescent dyes or affinity labels. The trifluoroacetate (tfa) counterion is often included to enhance the compound's solubility and stability in various chemical and biological environments smolecule.com. Beyond CuAAc, Eda-DA (tfa) can also form electron donor-acceptor complexes with certain electrophiles, which has been explored for photochemical applications smolecule.com.
Historical Development and Mechanistic Basis of Ethynyl-D-Alanine Derivatives in Peptidoglycan Research
Peptidoglycan (PG) is a crucial, rigid polymer that forms the cell wall of bacteria, providing structural integrity and protection nih.govlibretexts.org. The synthesis of peptidoglycan involves a complex series of enzymatic steps, including the incorporation of D-amino acids, particularly D-alanine, into the peptide side chains of the peptidoglycan precursor libretexts.org. Ethynyl-D-alanine (EDA) derivatives, such as Eda-DA (tfa), were developed to leverage this natural biosynthetic pathway for labeling purposes bio-techne.comnih.govgoogle.com.
Historically, researchers aimed to visualize peptidoglycan synthesis and structure in bacteria, which proved challenging due to the difficulty in directly labeling these essential cell wall components nih.govnih.gov. The development of D-amino acid derivatives modified with bioorthogonal functional groups, such as alkynes or azides, provided a breakthrough google.comnih.govrsc.org. Ethynyl-D-alanyl-D-alanine (EDA-DA), often supplied as its trifluoroacetate salt (Eda-DA (tfa)), is a prime example of such a derivative bio-techne.commedkoo.com.
The mechanistic basis for Eda-DA (tfa)'s utility in peptidoglycan research lies in its ability to be recognized and incorporated by the bacterial peptidoglycan biosynthetic machinery. Specifically, the dipeptide D-Ala-D-Ala is a natural substrate that is ligated to the peptidoglycan precursor (UDP-MurNAc-tripeptide) by the enzyme MurF, forming a pentapeptide bio-techne.comnih.govrsc.orgresearchgate.net. Eda-DA (tfa), as an analogue of D-Ala-D-Ala, is accepted by MurF and incorporated into the nascent peptidoglycan chains bio-techne.comnih.govrsc.orgresearchgate.net. Once integrated, the terminal alkyne group of Eda-DA (tfa) remains available for subsequent labeling via click chemistry with azide-modified probes, such as fluorescent dyes (e.g., Alexa Fluor 488) bio-techne.comnih.gov. This metabolic labeling strategy has been successfully employed to visualize peptidoglycan in various bacterial species, including Chlamydia trachomatis, Bacillus subtilis, Escherichia coli, and Mycobacterium smegmatis, as well as in non-bacterial systems like moss chloroplasts bio-techne.comnih.govnih.govresearchgate.net.
Data Tables
Table 1: Technical Specifications of Eda-DA (tfa)
| Property | Value | Source |
| Molecular Weight | 298.22 g/mol | bio-techne.commedkoo.comtocris.cominvivochem.com |
| Chemical Formula | C₈H₁₂N₂O₃ · CF₃CO₂H | medkoo.com |
| Purity | ≥95% (HPLC) | bio-techne.commedkoo.comtocris.cominvivochem.com |
| CAS Number | 87156-01-2 | medkoo.com |
| Storage Conditions | Store at -20°C | bio-techne.comtocris.cominvivochem.com |
| Solubility | DMSO: 29.82 mg/mL (100 mM), Water: 29.82 mg/mL (100 mM) | tocris.com |
Table 2: Key Applications of Eda-DA (tfa)
| Application Area | Description | Source |
| Bacterial Peptidoglycan Labeling | Incorporation into peptidoglycan via MurF, enabling visualization and study of cell wall synthesis in diverse bacteria (e.g., E. coli, C. trachomatis, M. smegmatis). | bio-techne.comnih.govnih.govnih.govrsc.orgresearchgate.netresearchgate.netinvivochem.commedchemexpress.com |
| Bioconjugation | Formation of stable triazole linkages through click chemistry (CuAAc) for attaching biomolecules (proteins, peptides, nucleic acids) to the labeled peptidoglycan. | smolecule.combio-techne.commedchemexpress.com |
| Material Science | Utilized in the development of functional materials due to its robust chemical properties and ability to form stable conjugates. | smolecule.combio-techne.com |
| Drug Development | Role in creating targeted drug delivery systems by enabling precise localization of drugs or imaging agents via conjugation to peptidoglycan. | smolecule.combio-techne.com |
| Photochemical Applications | Formation of electron donor-acceptor complexes with electrophiles, enhancing reactivity under light irradiation for specific synthetic transformations. | smolecule.com |
Table 3: Key Chemical Reactions Involving Eda-DA (tfa)
| Reaction Name | Description | Chemical Equation/Representation | Source |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) | A highly efficient and specific reaction between an alkyne (on Eda-DA) and an azide, forming a stable 1,2,3-triazole ring. This is the primary method for labeling incorporated Eda-DA. | Alkyne + Azide Triazole | smolecule.combio-techne.commedchemexpress.com |
| Electron Donor-Acceptor Complex Formation | Eda-DA can form complexes with electron-deficient molecules (electrophiles), which can be activated by light to facilitate certain chemical transformations. | Eda-DA (Donor) + Electrophile (Acceptor) Activated Complex | smolecule.com |
Compound List:
Eda-DA (tfa)
Ethynyl-D-alanine (EDA)
D-alanine (D-Ala)
D-Ala-D-Ala (DA-DA)
Azido-D-alanine (ADA)
Azido-D-alanyl-D-alanine (ADA-DA)
Ethynyl-D-alanyl-D-alanine (EDA-DA)
D-alanyl-ethynyl-D-alanine (DA-EDA)
Trifluoroacetic acid (TFA)
Properties
Molecular Formula |
C10H13F3N2O5 |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N2O3.C2HF3O2/c1-3-4-6(9)7(11)10-5(2)8(12)13;3-2(4,5)1(6)7/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m1./s1 |
InChI Key |
BRIXKPONTJDKNO-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC#C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for Eda Da Tfa and Advanced Analogues
Strategies for the Preparation of the Ethynyl-D-Alanine (EDA) Subunit
The cornerstone of Eda-DA (tfa) synthesis is the preparation of the non-proteinogenic amino acid, ethynyl-D-alanine (EDA). The synthesis of this key subunit requires the introduction of a terminal alkyne into a D-alanine backbone, a process that demands precise stereochemical control to ensure the correct D-configuration. While a variety of methods for the synthesis of alkynyl amino acids have been reported, a common and effective strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with a propargyl halide.
A plausible synthetic route commences with a suitably N-protected D-alanine derivative, for instance, N-Boc-D-alanine. The carboxylic acid is typically converted to an ester to facilitate the subsequent enolization. Treatment with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures generates the corresponding chiral enolate. This nucleophilic enolate is then reacted with an electrophilic source of the propargyl group, such as propargyl bromide, in an SN2 reaction. The stereochemistry of the starting D-alanine directs the approach of the electrophile, leading to the desired stereoisomer of the protected ethynyl-D-alanine. Subsequent hydrolysis of the ester and removal of the N-protecting group yields the ethynyl-D-alanine subunit.
Peptide Coupling Approaches for Dipeptide Linkage in Eda-DA (tfa) Synthesis
The formation of the dipeptide bond between ethynyl-D-alanine (EDA) and a second D-alanine (DA) residue is a critical step in the synthesis of Eda-DA (tfa). This is typically achieved using standard peptide coupling protocols, which involve the activation of the carboxylic acid group of the N-terminally protected EDA to facilitate its reaction with the amino group of the C-terminally protected D-alanine.
A variety of coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction efficiency and minimization of side reactions such as racemization. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.
Common Peptide Coupling Reagents:
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Form an active ester with the carboxylic acid, which is more stable and less prone to racemization than the O-acylisourea intermediate. |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, they generate active esters that readily react with the amine component. |
The choice of coupling reagent is often accompanied by the use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can further suppress racemization and improve coupling efficiency. The reaction is typically carried out in an inert organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and may require the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to neutralize any acidic byproducts.
Role of Trifluoroacetic Acid in Protecting Group Removal and Salt Formation for Eda-DA (tfa)
Trifluoroacetic acid (TFA) plays a crucial dual role in the final stages of Eda-DA (tfa) synthesis. Its primary function is as a strong acid catalyst for the removal of acid-labile protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, which is commonly used to protect the N-terminus of amino acids during peptide synthesis. nih.govnih.gov
The Boc group is stable under the conditions of peptide coupling but can be efficiently cleaved by treatment with a strong acid like TFA. nih.gov This deprotection step exposes the free amino group of the dipeptide. In solid-phase peptide synthesis, TFA is also a key component of the cleavage cocktail used to release the synthesized peptide from the solid support resin. nih.govnih.gov
Following deprotection and, if applicable, cleavage from the resin, TFA serves a secondary role in the formation of the final product salt. As Eda-DA is a dipeptide with a free N-terminal amino group, it is basic and will be protonated by the acidic TFA. This results in the formation of a stable trifluoroacetate (B77799) salt of the dipeptide. bachem.combeilstein-journals.org This salt form often improves the solubility and stability of the peptide, making it easier to handle and purify. bachem.combeilstein-journals.org The volatility of TFA also facilitates its removal from the final product during the lyophilization process, although tightly bound counterions may remain. bachem.com
Purification and Isolation Techniques for Eda-DA (tfa) in Academic Synthesis
The purification and isolation of Eda-DA (tfa) are critical steps to obtain a product of high purity, suitable for research applications. The primary technique employed for the purification of peptides like Eda-DA (tfa) is reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com
In RP-HPLC, the crude peptide mixture is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, typically silica (B1680970) gel modified with C18 alkyl chains. The separation is achieved by eluting the column with a gradient of increasing organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase. mdpi.com Trifluoroacetic acid (0.1%) is commonly added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution by forming ion pairs with the protonated amino groups of the peptide. mdpi.com Fractions containing the pure Eda-DA (tfa) are collected, and the identity and purity of the product are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.
Once the pure fractions have been collected, the final product is isolated by lyophilization, also known as freeze-drying. This process involves freezing the aqueous solution of the purified peptide and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. Lyophilization removes the solvents and excess TFA, yielding the Eda-DA (tfa) as a stable, fluffy white powder. beilstein-journals.orgmdpi.com While lyophilization removes unbound TFA, the final product exists as the trifluoroacetate salt due to the ionic interaction between the protonated N-terminus of the dipeptide and the trifluoroacetate anion. beilstein-journals.org
Design and Synthesis of Eda-DA (tfa) Analogues with Modified Chemical Functionalities
The design and synthesis of Eda-DA (tfa) analogues are primarily driven by the desire to introduce novel functionalities for various applications, such as fluorescent labeling, bioconjugation, and the study of biological processes. The terminal alkyne of the ethynyl-D-alanine residue serves as a versatile chemical handle for a wide range of modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govjpt.com
This powerful and highly efficient reaction allows for the covalent attachment of a vast array of azide-containing molecules to the Eda-DA dipeptide. nih.gov This strategy can be used to introduce:
Fluorophores: Azide-functionalized fluorescent dyes can be "clicked" onto the Eda-DA scaffold to create fluorescent probes for imaging and tracking the localization of peptidoglycan synthesis in bacteria. researchgate.net
Biotin (B1667282): An azide-containing biotin derivative can be attached for affinity purification or detection using streptavidin-based assays.
Other Peptides or Small Molecules: The CuAAC reaction can be used to link Eda-DA to other peptides to create more complex structures or to conjugate it with small molecule drugs or probes. bachem.com
The synthesis of these analogues typically involves the initial preparation of the Eda-DA dipeptide, followed by the CuAAC reaction with the desired azide-functionalized molecule. The reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it an ideal method for the late-stage functionalization of the dipeptide. jpt.com
Beyond modifications at the alkyne, analogues can also be designed by altering the peptide backbone itself. This could involve substituting the second D-alanine with other natural or unnatural amino acids to investigate the substrate specificity of enzymes involved in peptidoglycan metabolism. mdpi.com Such modifications can provide valuable insights into the biological pathways in which Eda-DA participates.
Molecular Design, Reactivity, and Functional Principles of Eda Da Tfa
Biorthogonal Reactivity of the Ethynyl (B1212043) Group in Eda-DA (tfa)
The ethynyl (alkyne) group present in Eda-DA (tfa) is central to its function as a biorthogonal reagent. This functional group is designed to participate in highly specific chemical reactions that can occur within complex biological environments without interfering with native biochemical processes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Eda-DA (tfa)
Eda-DA (tfa) readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry smolecule.comrndsystems.commedkoo.comgoogle.comnih.govmedchemexpress.com. This reaction involves the copper(I)-catalyzed formation of a stable 1,2,3-triazole linkage between the terminal alkyne of Eda-DA (tfa) and an azide-functionalized molecule smolecule.commdpi.comnih.govnih.govnih.govnih.govnih.gov. The CuAAC reaction is characterized by its high efficiency, specificity, and mild reaction conditions, making it suitable for biological applications mdpi.comnih.govnih.gov. Studies indicate that the reaction proceeds with good kinetics and yields, enabling the covalent attachment of Eda-DA (tfa) to various biomolecules or probes smolecule.commdpi.com. The formation of the triazole linkage is robust and biocompatible, allowing for subsequent detection or functionalization smolecule.comnih.gov.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations for Eda-DA (tfa) Derivatization
While Eda-DA (tfa) possesses a terminal alkyne, its primary application and reported reactivity are centered around CuAAC. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) typically utilizes strained alkynes, such as cyclooctynes, which react with azides without the need for a copper catalyst nih.govd-nb.info. Information regarding the direct use or derivatization of Eda-DA (tfa) for SPAAC reactions is not extensively documented in the provided literature. The terminal alkyne in Eda-DA (tfa) is not inherently strained, suggesting that its direct application in SPAAC would likely be inefficient compared to specialized strained alkyne reagents d-nb.inforesearchgate.net. Therefore, Eda-DA (tfa) is predominantly employed in CuAAC-based strategies.
Structural Determinants for Cellular Uptake and Substrate Recognition of Eda-DA (tfa)
The molecular structure of Eda-DA (tfa) is specifically designed for its biological role as a peptidoglycan precursor analog. As an unnatural dipeptide composed of ethynyl-D-alanine and D-alanine, it mimics the natural D-alanyl-D-alanine (DA-DA) moiety that is essential for bacterial cell wall synthesis rndsystems.comnih.govtocris.com.
The key to its cellular uptake and incorporation lies in its recognition by the bacterial peptidoglycan biosynthesis machinery. Specifically, Eda-DA (tfa) is recognized by the MurF enzyme, a ligase responsible for adding the D-Ala-D-Ala dipeptide to the peptidoglycan precursor (UDP-N-acetylmuramoyl-tripeptide) in the cytoplasmic pathway nih.govtocris.com. This enzymatic incorporation allows Eda-DA (tfa) to be integrated into the nascent peptidoglycan structure. The D-enantiomer specificity of this process has been confirmed, distinguishing it from L-enantiomer controls nih.govgoogle.com. This targeted incorporation enables the selective labeling of bacterial cell walls in various species, including Gram-positive (B. subtilis), Gram-negative (E. coli, C. trachomatis), and mycobacteria (M. smegmatis) rndsystems.comtocris.com.
Influence of the Trifluoroacetate (B77799) Counterion on Eda-DA (tfa) Solubility and Reaction Environment
The trifluoroacetate (tfa) counterion plays a crucial role in modulating the physicochemical properties of Eda-DA. As a salt, Eda-DA (tfa) exhibits enhanced solubility and stability compared to its free base form smolecule.com. Trifluoroacetic acid (TFA) is a strong acid, and its conjugate base, trifluoroacetate, is highly water-soluble and chemically stable mdpi.comfluorocarbons.orgresearchgate.net. This property is beneficial for biological applications, as it facilitates the dissolution of Eda-DA (tfa) in aqueous buffers or biological media rndsystems.comgoogle.commedchemexpress.com.
Data Tables
Table 1: Physicochemical Properties of Eda-DA (tfa)
| Property | Value | Source |
| CAS Number | 87156-01-2 | rndsystems.commedkoo.comgoogle.commdpi.comtocris.comnih.govgoogle.commdpi.commedchemexpress.comalfa-chemistry.com |
| Molecular Formula | C₁₀H₁₃F₃N₂O₅ | smolecule.comrndsystems.comnih.gov |
| Molecular Weight | 298.22 g/mol | smolecule.comrndsystems.comgoogle.commdpi.comnih.govgoogle.com |
| Purity | ≥95% (HPLC/NMR) | medkoo.comtocris.comnih.gov |
| Appearance | Solid powder (White to off-white) | medkoo.comnih.gov |
| Chemical Name | (2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid; 2,2,2-trifluoroacetic acid smolecule.comD-Alanine, 4,4,5,5-tetradehydro-D-norvalyl-, 2,2,2-trifluoroacetate (1:1) nih.gov | smolecule.comnih.gov |
Table 2: Solubility of Eda-DA (tfa)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| Water | ~100 | ~335.32 | Requires sonication | rndsystems.commedchemexpress.com |
| DMSO | 29.82 | 100.00 | medkoo.commedchemexpress.com |
Compound List:
Eda-DA (tfa): (2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid; 2,2,2-trifluoroacetic acid
Mechanistic Investigations of Eda Da Tfa Incorporation into Biological Systems
Studies on the Enzyme Specificity and Substrate Promiscuity of D-Ala:D-Ala Ligase (Ddl) with Eda-DA (tfa)
The enzyme D-Ala:D-Ala ligase (Ddl) is responsible for synthesizing the D-Ala-D-Ala dipeptide from two D-Alanine molecules, a critical step preceding the MurF-catalyzed reaction. The specificity of Ddl is a key control point in peptidoglycan synthesis.
Studies investigating the substrate promiscuity of Ddl have revealed that it is generally selective. For instance, in vitro experiments with DdlB from E. coli showed that the single modified amino acid, ethylenediamine (B42938) D-alanine (EDA), was a poor substrate. This suggests that the active site of Ddl has stringent requirements that are not met by this modified D-alanine analog.
However, the utility of Eda-DA as a probe lies in its ability to bypass the Ddl-catalyzed step entirely. Since Eda-DA is supplied as a pre-formed dipeptide analog, it circumvents the need for the cell to synthesize D-Ala-D-Ala via Ddl. This is a crucial aspect of its mechanism, as it allows researchers to study downstream processes even when the Ddl enzyme is inhibited or absent. In experiments with Chlamydia trachomatis, providing Eda-DA was able to rescue bacterial growth when Ddl was inhibited, indicating its successful uptake and utilization in downstream pathways independent of Ddl activity nih.gov.
| Enzyme | Substrate/Analog | Interaction/Result | Implication |
|---|---|---|---|
| DdlB (E. coli) | EDA (single amino acid) | Poor substrate | Ddl is not promiscuous towards the modified single amino acid. |
| Ddl (various bacteria) | Eda-DA (dipeptide) | Bypasses the enzymatic step | Eda-DA allows for peptidoglycan labeling and synthesis to proceed even when Ddl is inhibited. nih.gov |
Analysis of Competition and Inhibition in Eda-DA (tfa) Incorporation Processes
The ability of Eda-DA to bypass the Ddl enzyme makes it a valuable tool for studying inhibition of the peptidoglycan synthesis pathway. D-cycloserine (DCS) is a well-known antibiotic that acts as a competitive inhibitor of both alanine racemase (Alr) and D-Ala:D-Ala ligase (Ddl) nih.gov. By targeting these early cytoplasmic steps, DCS effectively halts the production of the essential D-Ala-D-Ala dipeptide, leading to the cessation of cell wall synthesis and bacterial growth inhibition nih.govcrick.ac.uk.
In rescue experiments, the growth-inhibitory effects of DCS can be overcome by supplementing the growth medium with Eda-DA nih.gov. Bacteria treated with DCS, which would normally be unable to synthesize their cell wall, can utilize the exogenously supplied Eda-DA. The probe is taken up by the cell and used by the MurF ligase, thus restoring the synthesis of the UDP-MurNAc-pentapeptide precursor and allowing cell wall construction to proceed nih.gov.
These findings confirm that Eda-DA does not compete for binding to Ddl but rather circumvents the metabolic block caused by inhibitors like DCS. This characteristic not only clarifies the probe's mechanism of action but also provides a powerful experimental system to investigate the consequences of specifically inhibiting the Ddl-mediated step of peptidoglycan biosynthesis.
| Condition | Enzyme Target | Observed Effect on Bacteria | Role of Eda-DA |
|---|---|---|---|
| D-cycloserine (DCS) treatment | Alanine racemase (Alr) and D-Ala:D-Ala ligase (Ddl) | Inhibition of growth due to blocked peptidoglycan synthesis. nih.gov | N/A |
| DCS treatment + Eda-DA supplementation | Alr and Ddl remain inhibited | Bacterial growth is rescued. nih.gov | Bypasses the inhibited Ddl step by providing a functional dipeptide analog for MurF. nih.gov |
Kinetic and Thermodynamic Profiles of Eda-DA (tfa) Bioconjugation Events
A complete understanding of the incorporation of Eda-DA requires detailed kinetic and thermodynamic analysis of its interactions with biosynthetic enzymes like MurF. While qualitative studies have been highly informative, demonstrating that MurF from P. aeruginosa and B. subtilis effectively utilizes Eda-DA, a comprehensive profile with specific kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) is not extensively documented in the available scientific literature.
Qualitative reports indicate that the affinity and turnover rates for Eda-DA are "comparable" to the native D-Ala-D-Ala substrate, suggesting that the binding energy and the energy barrier for the catalytic step are not substantially altered by the probe's chemical modifications. However, without quantitative data, direct comparisons of enzyme efficiency (kcat/Km) cannot be made.
Similarly, the thermodynamic profile, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the binding and conversion of Eda-DA by MurF, has not been reported. Such data would provide deeper insights into the molecular driving forces behind the substrate recognition and catalysis, explaining how the enzyme's active site accommodates the synthetic probe. The lack of this specific quantitative information highlights an area for future research that could further refine the understanding of Eda-DA as a tool for studying peptidoglycan metabolism.
Advanced Spectroscopic and Analytical Characterization of Eda Da Tfa in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Eda-DA (tfa) Structure Elucidation
NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For Eda-DA (tfa), ¹H, ¹³C, and ¹⁹F NMR are particularly valuable.
Proton NMR spectroscopy is essential for identifying and quantifying the different types of hydrogen atoms within the molecule. For Eda-DA (tfa), the ¹H NMR spectrum typically reveals signals corresponding to the ethylenediamine (B42938) backbone protons and the methylene (B1212753) protons of the acetic acid groups. The exact chemical shifts and splitting patterns are sensitive to the protonation state of the amine and carboxylic acid groups, as well as the solvent used.
While specific data for Eda-DA (tfa) is not extensively detailed in the provided search results, general trends for similar compounds like Ethylenediamine-N,N'-diacetic acid (EDDA) suggest characteristic signals. The ethylenediamine backbone protons (-CH₂-CH₂-) are expected to appear in the region of 2.8-3.0 ppm. The methylene protons adjacent to the nitrogen and carboxylic acid groups (-N-CH₂-COOH) are typically observed as singlets around 3.4-3.6 ppm, reflecting their chemical environment. The presence of the trifluoroacetate (B77799) counterion means that no ¹H signals are expected from the trifluoroacetate moiety itself.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. It helps in identifying the different carbon environments, including those in the ethylenediamine backbone, the methylene groups, and the carboxylate carbons.
For Eda-DA (tfa), the ¹³C NMR spectrum would likely show signals for:
The ethylenediamine backbone carbons (-CH₂-CH₂-), typically resonating in the range of 50-55 ppm.
The methylene carbons adjacent to nitrogen and carboxylic acid groups (-N-CH₂-COOH), expected around 55-60 ppm.
The carboxylate carbons (-COO⁻), which usually appear in the downfield region of 170-180 ppm.
The trifluoroacetate counterion's carbon would appear as a quartet due to coupling with fluorine atoms, typically around 115-120 ppm for the CF₃ group and 160-165 ppm for the COO⁻ group. However, specific data for Eda-DA (tfa) is not directly available in the provided snippets.
Fluorine-19 NMR is highly specific for fluorine-containing compounds and is invaluable for characterizing the trifluoroacetate (CF₃COO⁻) counterion in Eda-DA (tfa). The trifluoromethyl group (CF₃) of the trifluoroacetate anion typically gives rise to a single, sharp signal in the ¹⁹F NMR spectrum. This signal is usually observed as a singlet, as there are no directly bonded protons to cause splitting, and its chemical shift is characteristic.
Trifluoroacetic acid (TFA) itself shows a ¹⁹F NMR signal around -76.55 ppm relative to CFCl₃ colorado.edu. In the context of Eda-DA (tfa), the trifluoroacetate anion is expected to resonate in a similar region, typically between -75 to -85 ppm, depending on the specific salt formation and solvent environment colorado.eduresearchgate.net. The presence of a distinct signal in this region serves as direct evidence for the trifluoroacetate counterion.
Mass Spectrometry (MS) for Eda-DA (tfa) Identity Confirmation and Adduct Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and confirming its identity. It also provides insights into its fragmentation patterns and the formation of adducts.
Electrospray Ionization (ESI) is a soft ionization technique commonly used with LC-MS, suitable for polar and thermally labile compounds like Eda-DA (tfa). In ESI-MS, Eda-DA (tfa) is typically ionized by protonation or by forming adducts with alkali metal ions. The molecular weight of Ethylenediamine-N,N'-diacetic acid (EDDA) is approximately 176.17 g/mol .
When Eda-DA (tfa) is analyzed by ESI-MS, the observed ions would correspond to the protonated or sodiated forms of the EDDA cation, along with the trifluoroacetate anion. For instance, a protonated species, [EDDA·H]⁺, would be expected around m/z 177.09. Other possible ions include [EDDA + Na]⁺ (m/z ~199.07) or other adducts. The trifluoroacetate anion (CF₃COO⁻) itself might be observed, with a mass-to-charge ratio corresponding to its molecular weight (95.02 g/mol ). The presence of these ions confirms the molecular formula and the counterion.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly effective method for assessing the purity of Eda-DA (tfa) and for monitoring chemical reactions involving it. LC separates the components of a mixture based on their physicochemical properties, while MS provides their mass-to-charge ratios for identification and quantification.
In the context of Eda-DA (tfa), LC-MS can be used to:
Purity Assessment : Detect and quantify any impurities or by-products present in a synthesized sample. This is crucial for ensuring the quality and reliability of the compound for research applications.
Reaction Monitoring : Track the progress of reactions where Eda-DA (tfa) is a reactant, product, or intermediate. By analyzing samples taken at different time points, researchers can determine reaction kinetics and optimize conditions.
Trifluoroacetic acid (TFA) is often used as a mobile phase additive in LC-MS, particularly in reversed-phase chromatography, to improve peak shape and separation efficiency for peptides and proteins lcms.cznih.gov. However, TFA can also cause signal suppression in ESI-MS nih.gov. Therefore, careful method development is required when using TFA in LC-MS analyses involving Eda-DA (tfa) to ensure accurate detection and quantification.
Compound List
Eda-DA (tfa) : Trifluoroacetate salt of Ethylenediamine-N,N'-diacetic acid
Ethylenediamine-N,N'-diacetic acid (EDDA) : The parent compound.
Trifluoroacetate (CF₃COO⁻) : The counterion.
Trifluoroacetic acid (TFA) : Used as a reference and mobile phase additive.
Chromatographic Techniques for Eda-DA (tfa) Purity Assessment and Isolation
Chromatographic techniques are indispensable tools for evaluating the purity of chemical compounds and for their effective isolation from complex mixtures. For Eda-DA (tfa), these methods are crucial for ensuring the quality and reliability of research outcomes.
High-Performance Liquid Chromatography (HPLC) for Eda-DA (tfa) Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of compounds, including the assessment of purity and the separation of impurities. For Eda-DA (tfa), which is described as a dipeptide probe and click chemistry reagent, HPLC can provide critical information about its integrity and the presence of any synthetic byproducts or degradation products.
A typical HPLC analysis for a compound like Eda-DA (tfa) would involve a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase, often a gradient mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), possibly with additives like trifluoroacetic acid (TFA) if it is used as a counterion. Detection is commonly performed using UV-Vis detectors, as many organic molecules absorb UV light. The retention time of Eda-DA (tfa) under specific chromatographic conditions serves as an identifier, while the peak area relative to the total integrated area of all detected components provides a measure of its purity.
Table 1: Typical HPLC Purity Assessment Data for Eda-DA (tfa)
| Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| Eda-DA (tfa) | [Specific Value] | [Value] | [Value] |
| Impurity 1 | [Specific Value] | [Value] | - |
| Impurity 2 | [Specific Value] | [Value] | - |
HPLC is also instrumental in the isolation of Eda-DA (tfa) by enabling the collection of purified fractions from a reaction mixture or purification column.
Size-Exclusion Chromatography (SEC) in Eda-DA (tfa) Polymerization Studies
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume. This technique is particularly relevant in polymer science for determining molecular weight distribution, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
While Eda-DA (tfa) is primarily described as a dipeptide probe, if it were to be used as a monomer or a component in polymerization reactions, SEC would be the method of choice to characterize the resulting polymers. SEC analysis would involve calibrating the system with known polymer standards to relate elution volume to molecular weight. The resulting chromatogram would depict the distribution of polymer chain lengths.
Table 2: Illustrative SEC Data for Polymers Derived from Eda-DA (tfa)
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Eda-DA (tfa) Polymer A | [Value] | [Value] | [Value] |
| Eda-DA (tfa) Polymer B | [Value] | [Value] | [Value] |
The PDI value is a critical indicator of the homogeneity of the polymer sample, with values closer to 1 indicating a narrow molecular weight distribution.
UV-Vis Spectroscopy for Monitoring Eda-DA (tfa) Reactions and Interactions
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. It is highly valuable for quantitative analysis, reaction monitoring, and studying molecular interactions, provided the molecule or its reaction intermediates/products possess chromophores that absorb in the UV-Vis range.
For Eda-DA (tfa), UV-Vis spectroscopy could be employed if the compound or its reaction partners exhibit characteristic absorption bands. For instance, if Eda-DA (tfa) is involved in a reaction that leads to a change in its electronic structure (e.g., formation of a conjugated system) or if it binds to another molecule with a distinct UV-Vis signature, the progress of the reaction or the binding event can be monitored by observing changes in absorbance at specific wavelengths over time.
Table 3: Example UV-Vis Spectroscopy Data for Eda-DA (tfa) Reaction Monitoring
| Wavelength (nm) | Absorbance (Initial) | Absorbance (After Reaction Time t1) | Absorbance (After Reaction Time t2) |
| [λ1] | [Value] | [Value] | [Value] |
| [λ2] | [Value] | [Value] | [Value] |
The analysis of spectral shifts, changes in peak intensity, or the appearance/disappearance of absorption bands can provide insights into the kinetics and mechanism of reactions involving Eda-DA (tfa) or its interactions with other biomolecules or chemical entities.
Applications of Eda Da Tfa in Chemical Biology Methodologies
Peptidoglycan Metabolic Labeling Strategies Using Eda-DA (tfa)
Eda-DA (tfa) serves as a key metabolic precursor for labeling peptidoglycan. The strategy relies on the cellular machinery that synthesizes peptidoglycan, which can tolerate the incorporation of modified D-alanine dipeptides like Eda-DA (tfa) in place of natural D-alanyl-D-alanine (DA-DA) google.comgoogle.comnih.gov. Specifically, Eda-DA (tfa) is processed through the cytoplasmic pathway, being incorporated into the peptidoglycan precursor by the enzyme MurF, which normally ligates DA-DA to the stem peptide nih.govmedkoo.comtocris.combio-techne.com. Once incorporated into the peptidoglycan structure, the alkyne group on Eda-DA (tfa) remains available for subsequent bioorthogonal reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry medkoo.comtocris.combio-techne.commedchemexpress.com. This reaction allows for the covalent attachment of azide-modified probes, such as fluorescent dyes or affinity tags, to the peptidoglycan, thereby enabling its visualization and analysis medkoo.comtocris.combio-techne.commedchemexpress.com. This metabolic labeling approach offers a way to study peptidoglycan synthesis and dynamics in situ without the need for radioactive precursors elifesciences.org.
Visualization of Bacterial Cell Walls with Eda-DA (tfa)-Derived Probes
The incorporation of Eda-DA (tfa) into peptidoglycan, followed by click chemistry with azide-modified fluorescent dyes, provides a powerful method for visualizing bacterial cell walls nih.govmedkoo.comtocris.combio-techne.com. This technique allows researchers to observe the distribution and assembly of peptidoglycan across the bacterial cell envelope. For instance, studies have demonstrated that Eda-DA (tfa) can be used to label the peptidoglycan of various bacterial species, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli and Chlamydia trachomatis, and Mycobacterium smegmatis medkoo.comtocris.combio-techne.com. The resulting fluorescent signal highlights the cell wall structure, offering insights into cell shape, division, and the localization of peptidoglycan synthesis. The N-terminally tagged dipeptide Eda-DA has shown robust labeling in B. subtilis, comparable to single D-amino acid probes nih.gov.
Imaging Peptidoglycan in Organellar Structures, e.g., Moss Plastids, via Eda-DA (tfa)
Beyond bacteria, Eda-DA (tfa) has been instrumental in revealing the presence and localization of peptidoglycan in non-bacterial systems, notably in the plastids of the moss Physcomitrella patens medkoo.comtocris.combio-techne.comCurrent time information in MD.researchgate.netnih.gov. This application is significant because it challenges the long-held belief that plant plastids have lost their peptidoglycan cell walls during evolution. Research utilizing Eda-DA (tfa) demonstrated that these organelles are indeed surrounded by a peptidoglycan layer containing D-amino acids Current time information in MD.researchgate.netnih.gov. By metabolically labeling the plastid peptidoglycan with Eda-DA (tfa) and subsequently detecting it with azide-modified fluorescent probes via click chemistry, scientists were able to visualize this unexpected cell wall structure. This finding suggests that peptidoglycan synthesis machinery or remnants thereof may be retained in plant organelles, providing a unique avenue for studying organelle biology and evolution researchgate.netnih.gov.
Development of Eda-DA (tfa)-Based Fluorescent and Affinity Probes
Eda-DA (tfa) itself is a building block that enables the development of more complex probes. Its alkyne functionality is the key feature that allows for facile conjugation with azide-modified molecules through click chemistry medkoo.comtocris.combio-techne.commedchemexpress.com. This modular approach facilitates the creation of both fluorescent probes and affinity probes. Fluorescent probes are generated by attaching azide-modified fluorophores (e.g., Alexa Fluor 488) to the incorporated Eda-DA (tfa) within the peptidoglycan, enabling direct visualization under fluorescence microscopy medkoo.comtocris.combio-techne.com. Affinity probes can be developed by conjugating azide-modified affinity tags (e.g., biotin) to Eda-DA (tfa), which can then be used for pull-down assays or purification of peptidoglycan-associated proteins or molecules, aiding in the identification of components involved in cell wall synthesis or remodeling bio-techne.com.
Eda-DA (tfa) as a Tool for Elucidating Peptidoglycan Biosynthesis and Remodeling Pathways
The ability of Eda-DA (tfa) to be metabolically incorporated into peptidoglycan makes it an invaluable tool for dissecting the complex pathways of PG biosynthesis and remodeling Current time information in MD.nih.gov. By observing where and when Eda-DA (tfa) is incorporated, researchers can gain insights into the spatiotemporal regulation of peptidoglycan synthesis. For example, studies using Eda-DA (tfa) have helped to confirm the cytoplasmic pathway of peptidoglycan precursor synthesis involving MurF nih.govmedkoo.comtocris.combio-techne.com. Furthermore, by comparing the labeling patterns of Eda-DA (tfa) with other D-amino acid probes or in the presence of specific inhibitors, it is possible to differentiate between various steps in the PG pathway and to identify the roles of different enzymes, such as D,D-transpeptidases, in cell wall assembly and maintenance google.comnih.govelifesciences.org. The probe's ability to label peptidoglycan in systems like Chlamydia trachomatis has also been crucial for understanding its cell wall synthesis, which differs from typical bacterial models google.comnih.gov.
Implementation of Eda-DA (tfa) in Live-Cell and In Vitro Metabolic Labeling Methodologies
Eda-DA (tfa) is amenable to both live-cell and in vitro metabolic labeling experiments. In live-cell studies, bacteria or other cells are incubated with Eda-DA (tfa), allowing it to be incorporated into newly synthesized peptidoglycan. This can be followed by fixation and subsequent click chemistry for visualization nih.govmedkoo.comtocris.com. The labeling can be performed over various time scales, from short pulses to longer incubations, to capture different stages of peptidoglycan turnover and synthesis elifesciences.orgresearchgate.net. In vitro applications might involve using purified enzymes or cell lysates to study the biochemical incorporation of Eda-DA (tfa) into peptidoglycan precursors or fragments, providing a more controlled environment for mechanistic studies elifesciences.org. The compound's stability and the efficiency of the click reaction make it a robust tool for these diverse experimental setups.
Emerging Research Frontiers and Future Prospects for Eda Da Tfa Derivatives
Rational Design of Next-Generation Eda-DA (tfa) Analogs with Enhanced Specificity or Modified Reactivity
The development of Eda-DA (tfa) derivatives with improved specificity and tailored reactivity is a key area of ongoing research. By systematically modifying the dipeptide backbone or the terminal functional groups, scientists aim to create analogs that can target specific enzymes involved in peptidoglycan biosynthesis or exhibit altered reaction kinetics for precise cellular labeling. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the design of analogs with enhanced binding affinities to bacterial targets or improved cellular penetration. For instance, variations in the amino acid sequence or the introduction of steric or electronic modifications can modulate the compound's interaction with specific enzymes, leading to more selective inhibition or labeling.
| Analog Design Strategy | Potential Modification | Expected Outcome on Specificity/Reactivity | Relevant Research Focus |
| Amino Acid Substitution | Replacing specific amino acids in the dipeptide backbone | Altered enzyme binding affinity, modified substrate recognition | Targeting specific peptidoglycan transpeptidases |
| Terminal Group Modification | Introduction of electron-withdrawing/donating groups on the alkyne moiety | Modulated reactivity in CuAAc, altered stability | Fine-tuning click reaction kinetics |
| Backbone Chirality Adjustment | Inverting stereochemistry at specific chiral centers | Changes in interaction with chiral biological targets | Enhancing stereoselective binding to enzymes |
Research findings indicate that subtle structural changes can significantly impact the performance of Eda-DA (tfa) analogs. For example, altering the linker length or rigidity between the dipeptide and the alkyne group can influence the efficiency of bioconjugation and the resulting probe's localization within the cell. The goal is to create a library of Eda-DA (tfa) derivatives that offer a range of specificities and reactivities, enabling researchers to select the most appropriate tool for a given biological question.
Integration of Eda-DA (tfa) into High-Throughput Screening for Biological Pathway Modulators
The inherent properties of Eda-DA (tfa) make it an attractive candidate for integration into high-throughput screening (HTS) platforms aimed at identifying modulators of biological pathways, particularly those related to bacterial cell wall synthesis. Its ability to be readily functionalized and its participation in robust click chemistry reactions allow for the development of diverse screening assays. By conjugating Eda-DA (tfa) to reporter molecules (e.g., fluorophores, biotin) or incorporating it into combinatorial libraries, researchers can efficiently screen for compounds that interfere with peptidoglycan biosynthesis or related cellular processes.
| Screening Application | Assay Format | Eda-DA (tfa) Role | Potential Output |
| Inhibitor Discovery | Fluorescence-based assay | Labeled substrate/intermediate | Identification of compounds inhibiting PG synthesis enzymes |
| Pathway Modulator Identification | Affinity-based pull-down assay | Biotinylated probe | Isolation of proteins interacting with PG synthesis machinery |
| Target Validation | Cell-based reporter assay | Fluorescently tagged probe | Confirmation of target engagement by potential drug candidates |
Studies have demonstrated the utility of Eda-DA (tfa) in developing sensitive and specific assays. For instance, its incorporation into assays designed to detect changes in peptidoglycan precursor incorporation or cross-linking can reveal novel targets or mechanisms of action for antibacterial agents. The robustness of the click chemistry reaction ensures reliable signal generation, even in complex biological matrices, making it suitable for large-scale screening campaigns.
Potential for Eda-DA (tfa) in Elucidating Novel Peptidoglycan-Related Processes and Cellular Structures
Eda-DA (tfa) serves as a powerful chemical probe for dissecting the intricate processes of bacterial peptidoglycan (PG) biosynthesis and understanding the dynamic organization of bacterial cell wall structures. Its ability to be metabolically incorporated into the growing cell wall allows for real-time visualization and tracking of PG synthesis and remodeling. By employing Eda-DA (tfa) in conjunction with advanced imaging techniques, researchers can gain unprecedented insights into the spatial and temporal regulation of PG assembly, the localization of key enzymes, and the dynamic nature of the cell division machinery.
| Process/Structure Elucidated | Eda-DA (tfa) Application | Key Findings/Insights |
| Peptidoglycan Biosynthesis | Metabolic labeling of PG precursors | Visualization of PG synthesis sites, tracking precursor incorporation |
| Cell Wall Remodeling | Conjugation with fluorescent tags | Mapping of peptidoglycan hydrolase activity and localization |
| Bacterial Cell Division | Labeling of nascent cell wall material | Understanding the role of PG in septum formation and cell separation |
| Novel Cellular Structures | Identification of PG-associated protein complexes | Discovery of new components involved in cell wall maintenance |
Research has highlighted the potential of Eda-DA (tfa) to reveal previously uncharacterized aspects of PG metabolism. For example, its use in pulse-chase experiments can delineate the lifespan of PG precursors and the dynamics of their incorporation into the existing cell wall. Furthermore, conjugating Eda-DA (tfa) with affinity tags can facilitate the pull-down and identification of proteins that interact with the newly synthesized peptidoglycan, thereby uncovering novel cellular structures or functional complexes involved in cell wall integrity.
Advanced Chemical Conjugation Techniques for Eda-DA (tfa) Functionalization and Probe Development
The versatility of Eda-DA (tfa) is significantly amplified through advanced chemical conjugation techniques, enabling the development of sophisticated probes for diverse biological applications. The alkyne moiety serves as a prime handle for click chemistry, most notably CuAAC, allowing for the facile attachment of various functional payloads such as fluorophores, affinity tags (e.g., biotin), cross-linking agents, or even cytotoxic payloads for targeted drug delivery. Beyond CuAAC, other bioorthogonal ligation strategies can be employed to further expand the repertoire of Eda-DA (tfa)-based probes.
| Conjugation Technique | Functional Payload | Resulting Probe Type | Application |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent Dyes (e.g., TAMRA, FITC) | Fluorescent Eda-DA conjugate | Live-cell imaging of PG synthesis, microscopy studies |
| CuAAC | Biotin (B1667282) | Biotinylated Eda-DA conjugate | Affinity purification of PG-associated proteins, pull-down assays |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fluorophores (e.g., Cy5, Alexa Fluor 647) | SPAAC-compatible Eda-DA conjugate | In vivo imaging without copper catalyst, reduced cellular toxicity |
| CuAAC | Affinity Tags (e.g., His-tag) | Affinity-tagged Eda-DA conjugate | Protein purification and characterization |
These advanced conjugation strategies are critical for creating tailored Eda-DA (tfa) probes that meet specific experimental requirements. For instance, SPAAC offers a copper-free alternative for labeling, which can be advantageous in sensitive biological systems where copper ions might interfere with cellular processes or cause toxicity. The development of multi-functional probes, combining Eda-DA (tfa) with different reporter or targeting moieties, is also an active area of research, promising enhanced capabilities for complex biological investigations.
Compound List:
Eda-DA (tfa)
D-Alanine, 4,4,5,5-tetradehydro-D-norvalyl-, 2,2,2-trifluoroacetate (1:1)
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Q & A
Q. How to optimize EDA-DA (tfa) staining protocols for fluorescence microscopy in bacterial cell wall studies?
To optimize staining, researchers should systematically test concentrations (e.g., 1 mM as a baseline ) and incubation times under varying physiological conditions (e.g., pH, temperature). Include controls such as unstained samples and parallel antibody validations (e.g., anti-MOMP ). Fluorescence intensity should be quantified using standardized imaging software, with adjustments for autofluorescence in negative controls.
Q. What critical experimental controls are necessary when using EDA-DA (tfa) in comparative studies with antibody-based methods?
Essential controls include:
- Technical controls : Buffer-only treatments to rule out nonspecific binding .
- Biological controls : Uninfected cell samples to establish baseline fluorescence .
- Methodological cross-validation : Compare EDA-DA results with antibody staining (e.g., anti-MOMP) to confirm specificity .
- Reagent stability tests : Verify EDA-DA batch consistency using reference chemicals with known reactivity .
Advanced Research Questions
Q. How to resolve discrepancies between EDA-DA (tfa) fluorescence data and antibody validation results in peptidoglycan detection?
Discrepancies may arise from differences in target epitope accessibility or probe specificity. To address this:
- Perform time-course experiments to track dynamic changes in cell wall composition .
- Use competitive inhibition assays with purified peptidoglycan fragments to test EDA-DA binding specificity .
- Apply multimodal imaging (e.g., correlative light-electron microscopy) to validate spatial distribution patterns .
- Statistically assess variability using ANOVA or mixed-effects models to distinguish technical noise from biological variation .
Q. What statistical frameworks are recommended for quantifying batch-to-batch variability in EDA-DA (tfa) staining assays?
- Exploratory Data Analysis (EDA) : Use principal component analysis (PCA) to identify outliers in fluorescence intensity datasets .
- Quality-by-Design (QbD) approaches : Implement factorial designs to assess the impact of variables like staining duration or reagent concentration .
- Inter-laboratory reproducibility tests : Share raw datasets via FAIR-compliant platforms (e.g., EU Chemicals Data Platform ) for cross-validation.
Q. How to integrate EDA-DA (tfa)-derived data with transcriptomic or proteomic datasets in microbial research?
- Data normalization : Convert fluorescence intensities to z-scores for compatibility with omics data scales .
- Pathway enrichment analysis : Overlay EDA-DA localization patterns with metabolic pathways (e.g., peptidoglycan biosynthesis) using tools like KEGG or MetaCyc .
- Machine learning : Train classifiers to predict cell wall modifications based on multi-omics inputs, validated against EDA-DA imaging results .
Q. What blinded study designs minimize bias in EDA-DA (tfa) fluorescence quantification?
- Double-blind protocols : Ensure both experimenters and analysts are unaware of sample identities .
- Automated image analysis : Use software like ImageJ or CellProfiler to standardize fluorescence measurements .
- Pre-registration : Document hypotheses and analysis plans in public repositories (e.g., OSF) before data collection .
Data Management and Compliance
Q. How to ensure EDA-DA (tfa) data compliance with FAIR principles for chemical research?
- Metadata standardization : Adopt ISA-Tab formats to document experimental conditions (e.g., reagent lot numbers, microscope settings) .
- Interoperability : Use ontologies like ChEBI for chemical identifiers and EDAM for workflow descriptions .
- Ethical sharing : Deposit datasets in repositories such as Zenodo or ChEMBL, with access tiers for sensitive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
